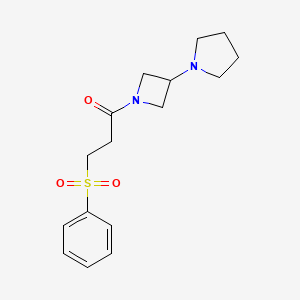

3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(18-12-14(13-18)17-9-4-5-10-17)8-11-22(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBVUQNONNWJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the azetidinyl intermediate, which is then reacted with a benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Reduced forms of the benzenesulfonyl group.

Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: Yields for benzylamino-substituted analogs (e.g., 1c, 1d) range from 41% to 69%, influenced by steric hindrance from aromatic groups . Microwave-assisted synthesis (e.g., AAP-1) improves efficiency compared to conventional methods .

- Physical Properties: Bulky substituents like naphthalen-2-yl (1d) increase melting points, while flexible groups (e.g., benzylamino) favor liquid states .

Table 2: Bioactivity of Selected Propan-1-one Derivatives

Key Observations :

- Toxicity: Hydroxyphenyl-pyridyl analogs (No. 2158–2160) exhibit genotoxicity concerns despite negative Ames tests, underscoring the need for comprehensive toxicity profiling for sulfonyl- or amine-substituted derivatives .

- Antimicrobial Activity : Thiazolidin-3-yl-substituted propan-1-ones (AAP-1 to AAP-10) show potent activity against bacteria and fungi, suggesting that nitrogen-containing heterocycles (e.g., pyrrolidin-1-ylazetidin-1-yl) in the target compound may confer similar benefits .

Physicochemical and Structural Insights

- Electron-Withdrawing vs.

- Solubility : Pyrrolidin-1-ylazetidin-1-yl’s bicyclic amine could enhance water solubility relative to purely aromatic analogs (e.g., 1c, 1d), akin to thiazolidin-3-yl in AAP-1 .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify benzenesulfonyl (δ 7.5–8.0 ppm for aromatic protons) and azetidine-pyrrolidine (δ 3.0–4.0 ppm for N–CH) groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns .

- HPLC : Retention time and peak symmetry assess purity (>95% recommended for biological assays) .

How can computational chemistry predict the compound's interaction with biological targets, such as enzymes or receptors?

Q. Advanced

- Docking simulations : Tools like AutoDock Vina model binding affinities to active sites (e.g., kinase domains) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

- ADMET prediction : Software like SwissADME estimates bioavailability and toxicity .

What are the recommended storage conditions to ensure the compound's stability over extended periods?

Q. Basic

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Desiccants : Use silica gel to minimize hydrolysis of sulfonyl groups .

- Inert atmosphere : For long-term storage (>6 months), purge vials with nitrogen .

What strategies can mitigate batch-to-batch variability in the synthesis of this compound, especially regarding impurities?

Q. Advanced

- Design of Experiments (DoE) : Optimize variables (e.g., temperature, stoichiometry) via factorial design .

- In-line analytics : ReactIR monitors intermediate formation in real time .

- Purification : Flash chromatography with gradient elution removes byproducts (e.g., unreacted azetidine precursors) .

Which spectroscopic methods are critical for characterizing the benzenesulfonyl and pyrrolidinylazetidine groups?

Q. Basic

- Infrared (IR) spectroscopy : Sulfonyl S=O stretches appear at 1150–1300 cm; azetidine C–N bonds show peaks at 1020–1100 cm .

- H NMR coupling constants : Azetidine protons exhibit distinct splitting patterns (e.g., J = 6–8 Hz for adjacent CH groups) .

How does the compound's conformational flexibility impact its pharmacokinetic properties in in vitro assays?

Q. Advanced

- Rotatable bond analysis : The azetidine-pyrrolidine junction restricts flexibility, potentially reducing metabolic clearance .

- Membrane permeability : LogP calculations (e.g., using ChemAxon) predict passive diffusion through lipid bilayers .

- CYP450 inhibition assays : Test metabolism stability using human liver microsomes to identify labile sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.